An In-Depth Technical Guide to 3,3'-[Methylenebis(oxymethylene)]bisheptane: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 3,3'-[Methylenebis(oxymethylene)]bisheptane: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 3,3'-[Methylenebis(oxymethylene)]bisheptane, a symmetrical long-chain acetal. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications, particularly in materials science and as a specialized solvent.
Molecular Structure and Physicochemical Properties
3,3'-[Methylenebis(oxymethylene)]bisheptane is a dialkyl acetal of formaldehyde, also known as a formal. Its structure consists of a central methylene group bonded to two oxymethylene bridges, which are in turn attached to two heptane chains at the 3-position. This arrangement imparts a unique combination of flexibility and lipophilicity.
The IUPAC name for this compound is 3-(2-ethylhexoxymethoxymethyl)heptane, and its structure is confirmed by its Canonical SMILES string: CCCCC(CC)COCOCC(CC)CCCC.[1]
Key Physicochemical Data
A summary of the key physicochemical properties of 3,3'-[Methylenebis(oxymethylene)]bisheptane is presented in Table 1. These properties suggest a non-polar, water-insoluble liquid with a relatively high boiling point, characteristic of a molecule of its molecular weight and structure.
| Property | Value | Source |
| CAS Number | 22174-70-5 | |
| Molecular Formula | C17H36O2 | [2] |
| Molecular Weight | 272.47 g/mol | [2] |
| Boiling Point | 293.9 °C at 760 mmHg | [3] |
| Density | 0.844 g/cm³ at 20°C | [2] |
| Vapor Pressure | 0.139 Pa at 20°C | [2] |
| Water Solubility | 10.4 µg/L at 20°C | [2] |
| LogP | 6.53 | [2] |
| Hydrogen Bond Acceptor Count | 2 | |
| Hydrogen Bond Donor Count | 0 | |
| Rotatable Bond Count | 14 |
Synthesis and Mechanistic Insights
The synthesis of symmetrical acetals like 3,3'-[Methylenebis(oxymethylene)]bisheptane is typically achieved through the acid-catalyzed reaction of an aldehyde (in this case, formaldehyde or a formaldehyde equivalent) with two equivalents of the corresponding alcohol.[4] For this specific molecule, the precursor alcohol is 3-(hydroxymethyl)heptane. A plausible and efficient synthesis can be designed using a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), which is known to effectively promote acetalization reactions.[5][6]
The choice of a Lewis acid like SnCl4 is predicated on its ability to activate the carbonyl group of formaldehyde, making it highly electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction proceeds via a hemiacetal intermediate, which is then further protonated (or activated by the Lewis acid) to facilitate the loss of a water molecule and subsequent attack by a second alcohol molecule to form the stable acetal.
Experimental Protocol: Synthesis of 3,3'-[Methylenebis(oxymethylene)]bisheptane
Materials:
-
3-(Hydroxymethyl)heptane
-
Paraformaldehyde
-
Tin(IV) chloride (SnCl4)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Diatomaceous earth
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(hydroxymethyl)heptane (2.0 equivalents) and paraformaldehyde (1.0 equivalent).
-
Dissolve the reactants in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of tin(IV) chloride (0.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise. The use of a catalytic amount of SnCl4 minimizes side reactions and simplifies purification.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3,3'-[Methylenebis(oxymethylene)]bisheptane.
Diagram of the Synthesis Workflow
Caption: A conceptual diagram of a pH-sensitive drug delivery system based on an acetal linkage.
Safety, Handling, and Toxicological Profile
As with any chemical, 3,3'-[Methylenebis(oxymethylene)]bisheptane should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
The European Chemicals Agency (ECHA) has classified this substance with the GHS hazard statement H413: "May cause long lasting harmful effects to aquatic life". [7]Therefore, it should be disposed of responsibly to avoid environmental contamination.
While specific toxicological data for this compound is not available, it is important to consider that it is a formaldehyde acetal. Under strongly acidic conditions, it could potentially hydrolyze to release formaldehyde and 3-(hydroxymethyl)heptane. Formaldehyde is a known irritant, sensitizer, and carcinogen. [8][9]Therefore, exposure to acidic conditions during handling and storage should be minimized.
Conclusion
3,3'-[Methylenebis(oxymethylene)]bisheptane is a long-chain symmetrical acetal with well-defined physicochemical properties. While specific research on this molecule is limited, its synthesis can be readily achieved through established methods of acid-catalyzed acetalization. Its structure suggests potential as a specialized solvent and, more compellingly, as a building block for novel pH-sensitive materials for applications such as controlled drug delivery. Further research into the synthesis of its derivatives and their self-assembly properties is warranted to explore these promising avenues.
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